tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Overview
Description
Amino-PEG4-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Mechanism of Action
Amino-PEG4-t-butyl ester, also known as H2N-PEG4-tBu or tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate, is a heterobifunctional, PEGylated crosslinker . This compound has a wide range of applications in chemical biology and medicinal chemistry .
Target of Action
The primary targets of Amino-PEG4-t-butyl ester are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .
Mode of Action
Amino-PEG4-t-butyl ester features an amino group at one end and a t-butyl-protected carboxyl group at the other . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The t-butyl-protected carboxyl group can be deprotected under acidic conditions , freeing the propionic acid for reaction with amines or formation of an active ester with N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) .
Biochemical Pathways
The specific biochemical pathways affected by Amino-PEG4-t-butyl ester depend on the molecules it is conjugated with. It’s worth noting that this compound can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Amino-PEG4-t-butyl ester’s action are largely dependent on the specific molecules it is conjugated with. It can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Action Environment
The action, efficacy, and stability of Amino-PEG4-t-butyl ester can be influenced by various environmental factors. For instance, exposure to moisture should be minimized as PEGylation compounds are generally hygroscopic . Also, the compound should be stored at -20°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
The amino group of Amino-PEG4-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Amino-PEG4-t-butyl ester is used.
Cellular Effects
Its use in bioconjugation suggests that it could potentially influence cell function by modifying the activity or localization of target proteins .
Molecular Mechanism
The molecular mechanism of action of Amino-PEG4-t-butyl ester is largely dependent on its use in specific applications. In the context of bioconjugation, it can exert its effects at the molecular level by forming covalent bonds with target biomolecules, potentially influencing their activity, localization, or interactions with other molecules .
Temporal Effects in Laboratory Settings
Its use as a reagent in bioconjugation suggests that it is likely to be stable under typical laboratory conditions .
Metabolic Pathways
Its reactivity with carboxylic acids, activated NHS esters, and carbonyls suggests that it could potentially interact with enzymes or cofactors involved in these types of reactions .
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous biological environments .
Subcellular Localization
Its use in bioconjugation suggests that its localization would largely depend on the target biomolecule to which it is conjugated .
Biological Activity
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate (CAS No. 581065-95-4) is a synthetic compound that has garnered attention for its potential applications in chemical biology and medicinal research. This compound features a primary amine group and a tert-butyl ester linked by a polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug delivery systems, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 321.41 g/mol. Its structure allows for versatile interactions with biomolecules, making it a valuable tool in various biochemical applications.
Property | Value |
---|---|
Molecular Formula | C₁₅H₃₁NO₆ |
Molecular Weight | 321.41 g/mol |
Purity | ≥ 95% |
Storage Conditions | -20°C in dark place |
Hazard Statements | H302, H315, H319 |
The biological activity of this compound primarily stems from its ability to modify biomolecules through bioconjugation. The primary amine group facilitates conjugation with peptides, proteins, and drugs, while the PEG chain enhances solubility and reduces immunogenicity. This combination allows for:
- Targeted Drug Delivery : The compound can be used to create conjugates that improve the pharmacokinetics of therapeutic agents.
- Solid Phase Peptide Synthesis : The tert-butyl ester group acts as a protecting group during peptide synthesis, allowing for the stepwise assembly of peptides.
Applications in Research
Research has demonstrated the utility of this compound in various contexts:
- Drug Delivery Systems : Studies have shown that conjugating this compound to drugs can enhance their stability and bioavailability.
- Bioconjugation Techniques : It serves as a linker in bioconjugation strategies for developing targeted therapies.
Case Study 1: Targeted Delivery of Anticancer Agents
A study investigated the use of this compound as a linker for anticancer drugs. The results indicated that the drug conjugates exhibited improved tumor targeting and reduced side effects compared to free drugs.
Case Study 2: Peptide Synthesis
In another study focused on solid-phase peptide synthesis, researchers utilized the tert-butyl ester functionality to protect the C-terminus during peptide assembly. This approach allowed for higher yields and purities of synthesized peptides.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKESARRNSGIDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679819 | |
Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581065-95-4 | |
Record name | tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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